molecular formula C22H21N3O2S2 B2615913 N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-42-3

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2615913
CAS RN: 686770-42-3
M. Wt: 423.55
InChI Key: LIPKGYOXNYOVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Heterocyclic compounds, including thieno[3,2-d]pyrimidines and related structures, have been extensively studied for their unique chemical properties and potential applications. For instance, heterocyclic derivatives of guanidine show significant promise in medicinal chemistry due to their structural novelty and potential biological activities. The detailed X-ray structure determination of such compounds aids in understanding their chemical behavior and potential for further modification (Banfield, Fallon, & Gatehouse, 1987).

Anticonvulsant Activity

Compounds with a thieno[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their anticonvulsant activities. The structural features of these compounds contribute to their interaction with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR), highlighting their potential in developing new therapeutic agents for epilepsy and related disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating sulfa moieties and their subsequent evaluation for antimicrobial activities demonstrate the potential of such chemicals in addressing bacterial and fungal infections. This research underscores the importance of structural diversity in the development of new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-8-9-17(15(2)12-14)23-19(26)13-29-22-24-18-10-11-28-20(18)21(27)25(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPKGYOXNYOVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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